molecular formula C13H15NO5S B2835375 N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)cyclopropanesulfonamide CAS No. 2320537-24-2

N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)cyclopropanesulfonamide

Cat. No.: B2835375
CAS No.: 2320537-24-2
M. Wt: 297.33
InChI Key: KDZKHYVGOICJSJ-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)cyclopropanesulfonamide is a complex organic compound that features a unique structure combining furan rings, a cyclopropane moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)cyclopropanesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of furan-2-carboxylic acid with suitable reagents to form the furan rings. The cyclopropane moiety can be introduced through cyclopropanation reactions, and the sulfonamide group is typically added via sulfonylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)cyclopropanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents and controlled temperatures to ensure selectivity and yield .

Major Products

Major products formed from these reactions include furanone derivatives, dihydrofuran derivatives, and substituted sulfonamides. These products can have varied applications depending on their functional groups and structural properties .

Scientific Research Applications

N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)cyclopropanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of furan rings.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The furan rings can interact with biological macromolecules, while the sulfonamide group can inhibit certain enzymes. The cyclopropane moiety may also contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
  • N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives
  • 5-Furan-2-yl[1,3,4]oxadiazole-2-thiol

Uniqueness

N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)cyclopropanesulfonamide is unique due to its combination of furan rings, a cyclopropane moiety, and a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5S/c15-10(8-14-20(16,17)9-3-4-9)11-5-6-13(19-11)12-2-1-7-18-12/h1-2,5-7,9-10,14-15H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZKHYVGOICJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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